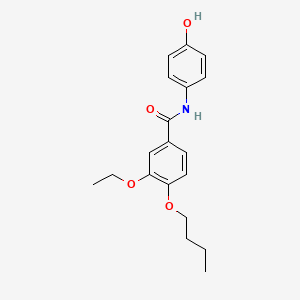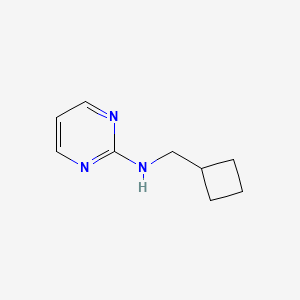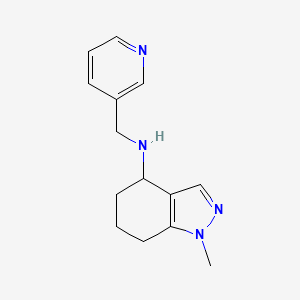![molecular formula C12H19NO2 B7540920 N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)
N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine, also known as Methoxyphenamine (MPA), is a chemical compound that belongs to the phenethylamine class of drugs. It is a psychoactive substance that has been used for research purposes due to its potential therapeutic properties. MPA has been found to have a similar structure to amphetamines, which makes it a potential candidate for treating various neurological disorders.
Mécanisme D'action
The mechanism of action of MPA involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPA include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, norepinephrine, and serotonin in the brain, which results in feelings of euphoria, increased energy, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPA in lab experiments include its potential therapeutic properties, its ability to stimulate the central nervous system, and its similarity to amphetamines. However, the limitations include the potential for abuse, the lack of research on its long-term effects, and the potential for adverse side effects.
Orientations Futures
There are several future directions for the research on MPA. These include further studies on its potential therapeutic properties, the development of new drugs based on its structure, and the investigation of its long-term effects. Additionally, research could be conducted on the potential for MPA to be used in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 3,4-methylenedioxyphenylacetone with 2-(2-methoxyethoxy)benzyl chloride in the presence of sodium cyanoborohydride. The reaction takes place in a solvent such as dichloromethane, and the product is purified using chromatography techniques.
Applications De Recherche Scientifique
MPA has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have a similar structure to amphetamines, which makes it a potential candidate for treating various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-13-10-11-6-4-5-7-12(11)15-9-8-14-2/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXJGJIPNHTHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)

![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)